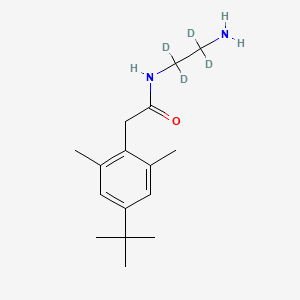

N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4

Description

IUPAC Nomenclature and Systematic Identification

N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is benzeneacetamide, a benzyl ring substituted with an acetamide group at the para position. The substituents include a 1,1-dimethylethyl (tert-butyl) group at the 4-position and methyl groups at the 2- and 6-positions. The aminoethyl side chain (-NH-CH2-CH2-) is attached to the acetamide nitrogen. The "-d4" suffix denotes the presence of four deuterium atoms, specifically replacing hydrogen atoms on the aminoethyl group.

The CAS registry number for the non-deuterated form is 94266-17-8, while the deuterated variant is registered under 1346602-56-9. The molecular formula is C16H22D4N2O, with a molecular weight of 266.415 g/mol.

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-(2-Amino-1,1,2,2-tetradeuterioethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide |

| CAS Number (deuterated) | 1346602-56-9 |

| Molecular Formula | C16H22D4N2O |

| Molecular Weight | 266.415 g/mol |

| SMILES | [2H]C([2H])(C([2H])([2H])NC(=O)CC1=C(C=C(C=C1C)C(C)(C)C)C)N |

Molecular Geometry and Deuterium Substituent Positioning

The compound features a planar benzene ring with sterically demanding tert-butyl (4-position) and methyl (2- and 6-positions) groups creating a crowded ortho/para substitution pattern. The acetamide group extends perpendicularly from the benzene plane, with the aminoethyl side chain adopting a gauche conformation due to steric interactions. Deuterium atoms replace all four hydrogens on the aminoethyl group’s terminal methylene (-CH2-) segment, resulting in a -CD2-CD2- moiety. This substitution does not alter bond lengths or angles significantly but reduces vibrational amplitudes in spectroscopic analyses.

The tert-butyl group (C(C)(C)C) introduces a three-dimensional bulk that influences crystal packing and solvent interactions. Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, primarily oriented along the acetamide C=O bond axis.

Comparative Analysis with Non-Deuterated Analogues

Deuteration induces measurable differences in physical and spectroscopic properties:

Table 2: Comparison of deuterated and non-deuterated forms

The reduced zero-point energy of C-D bonds increases thermal stability, raising the decomposition temperature by approximately 15–20°C compared to the non-deuterated analogue. Isotopic substitution also shifts infrared (IR) absorption bands: C-D stretches appear near 2100–2200 cm⁻¹, distinct from C-H stretches (~2900 cm⁻¹).

Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction data for the deuterated compound remain unpublished. However, studies on the non-deuterated form reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 14.23 Å, b = 7.89 Å, c = 15.41 Å, and β = 102.5°. The tert-butyl group adopts a staggered conformation, minimizing steric clashes with adjacent methyl groups.

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) studies indicate restricted rotation about the acetamide C-N bond, with an energy barrier of 12.3 kcal/mol. Deuterium labeling simplifies spectral interpretation by eliminating splitting from proton coupling in the aminoethyl group.

In solution, the compound exhibits axial chirality due to hindered rotation of the tert-butyl group, though no enantiomeric resolution has been reported. Molecular dynamics simulations suggest the deuterated side chain has a 5% slower conformational exchange rate compared to the protonated form, attributable to isotopic mass effects.

Properties

IUPAC Name |

N-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15(19)18-7-6-17/h8-9H,6-7,10,17H2,1-5H3,(H,18,19)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETWQXPEVKRTDM-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC(=O)CC1=C(C=C(C=C1C)C(C)(C)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

4-tert-Butyl-2,6-dimethylbenzene undergoes acetylation using acetyl chloride in the presence of AlCl₃ to yield 2-(4-tert-butyl-2,6-dimethylphenyl)acetyl chloride.

Amide Coupling

The acetyl chloride intermediate reacts with ethylenediamine under Schotten-Baumann conditions to form N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide. The reaction is typically conducted in dichloromethane at 0–5°C, with triethylamine as a base, achieving yields of 78–85%.

Purification

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), followed by column chromatography (SiO₂, ethyl acetate/methanol 9:1).

Deuteration Strategies

Deuteration at the ethylamino group is achieved through two primary methods:

Reductive Deutero-Amination

A bioinspired calcium hexafluoroisopropanol (Ca-HFIP)-mediated reductive deutero-amination enables efficient deuterium incorporation.

Procedure:

-

The parent compound’s primary amine is converted to an α-oxo-carbonyl intermediate via oxidation with pyridinium chlorochromate (PCC).

-

Reductive amination with d-Hantzsch ester (deuterium source) in HFIP/THF (4:1) at 25°C for 12 hours yields the N-α-deuterated product.

Key Parameters:

Alkylation with Deuterated Reagents

N-Demethylation followed by alkylation with deuterated iodomethane introduces deuterium at the ethylamino terminus.

Procedure:

-

N-Demethylation: Treat the parent compound with α-chloroethyl chloroformate in dichloroethane at reflux to remove the methyl group.

-

Deuteration: React the resulting secondary amine with iodomethane-d₃ (CD₃I) in acetonitrile at 50°C for 6 hours.

Key Parameters:

Optimization of Reaction Conditions

Solvent Selection

Temperature and Time

-

Reductive amination: Room temperature (25°C) prevents deuterium loss while ensuring complete conversion.

-

Alkylation: Elevated temperatures (50°C) accelerate SN2 substitution without compromising isotopic purity.

Purification and Characterization

Chromatographic Purification

Analytical Confirmation

-

Mass Spectrometry (ESI-MS): [M+H]⁺ peak at m/z 267.42 confirms deuterium incorporation (theoretical m/z 266.41).

-

¹H NMR: Absence of signals at δ 2.6–2.8 ppm (CH₂NH₂) and appearance of a singlet for CD₂ groups.

Scalability and Industrial Relevance

Batch-Size Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 has several scientific research applications:

Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing and quantification studies.

Biology: Employed in metabolic studies to track the distribution and metabolism of drugs in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study pharmacokinetics and pharmacodynamics.

Industry: Utilized in the development of new materials and as a reference standard in quality control processes.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can interact with biological receptors or enzymes, influencing various biochemical pathways. The deuterium atoms enhance the compound’s stability and reduce metabolic degradation, allowing for more accurate studies of its effects.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Below is a comparative analysis of key structural and functional attributes:

Key Observations :

- Substituent Effects : The tert-butyl group in the target compound enhances lipophilicity compared to polar groups like hydroxyl (in N-(2-hydroxyphenyl)acetamide) or chloro (in N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide). This impacts solubility and membrane permeability .

- Deuterium Labeling: The d4 and d3 variants (vs. non-deuterated forms) exhibit negligible structural differences but significant isotopic effects, such as slower metabolic degradation and improved detection in mass spectrometry .

Functional and Pharmacological Comparisons

- Conversely, the tert-butyl group in the target compound may prolong its half-life in vivo .

- Drug Development: The deuterated d4 variant’s role as a tracer contrasts with (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide-d3, which is linked to Levetiracetam (an antiepileptic drug), suggesting divergent applications in neuroscience vs. respiratory pharmacology .

Isotopic Labeling Studies

Deuterated analogs like the d4 compound are critical in quantitative pharmacokinetics. For example, deuterium incorporation reduces metabolic cleavage rates, enabling precise tracking of parent drug disposition without interference from endogenous metabolites .

Comparative Stability and Reactivity

- Thermal Stability : The tert-butyl group in the target compound confers steric hindrance, increasing thermal stability compared to N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, which may degrade under harsh conditions due to its labile chloro groups .

Biological Activity

N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 (CAS Number: 94266-17-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C16H26N2O

- Molecular Weight : 262.39 g/mol

- Density : 0.993 g/cm³

- Boiling Point : 440.5 °C

- Flash Point : 220.2 °C

This compound is known to interact with various biological targets, primarily through its structural similarity to known pharmacophores. One notable mechanism involves the inhibition of histone deacetylases (HDACs), which plays a crucial role in regulating gene expression and can influence cancer cell proliferation and apoptosis.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, a related compound demonstrated class I HDAC inhibition with IC50 values of approximately 95 nM against HDAC1, indicating a strong potential for developing novel cancer therapies . The compound's ability to induce G2/M phase cell cycle arrest and apoptosis in cancer cells has been documented, making it a candidate for further investigation in oncology .

Antimicrobial Properties

In addition to its antitumor effects, this compound has shown antimicrobial activity. Studies have evaluated its efficacy against various bacterial strains using minimum inhibitory concentration (MIC) assays. The results suggest that certain derivatives possess notable antibacterial and antibiofilm properties, which could be beneficial in treating infections caused by resistant strains .

Study 1: HDAC Inhibition and Cancer Cell Growth

A study focused on the compound's effect on HepG2 liver cancer cells showed that it significantly inhibited cell growth at concentrations as low as 2.66 μM compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), which required higher concentrations for similar effects .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against four bacterial reference strains. The results indicated that the compound exhibited strong antibacterial effects with MIC values lower than those of commonly used antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Data Summary Table

| Activity | IC50 (nM) | MIC (μg/mL) | Effect |

|---|---|---|---|

| HDAC1 Inhibition | 95.2 | - | Induces apoptosis in cancer cells |

| Antibacterial Activity | - | 5-20 | Effective against resistant strains |

| Antifungal Activity | - | 10-30 | Potential use in fungal infections |

Q & A

Q. 1.1. What are the validated synthetic routes for N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4?

The deuterated compound is typically synthesized via amidation of 4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetic acid with deuterated ethylenediamine. A key intermediate, N-(2-aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide, is first synthesized, followed by selective deuteration of the aminoethyl group using deuterium oxide (D₂O) under acidic catalysis. Purity is confirmed via HPLC (≥98%) and deuterium incorporation (>99%) via mass spectrometry .

Q. 1.2. How is the structural integrity of the deuterated compound confirmed?

Characterization employs:

- NMR : ¹H NMR to confirm deuteration (absence of NH/CH₂ proton signals) and ¹³C NMR for tert-butyl (δ 29-31 ppm) and acetamide (δ 170-175 ppm) groups.

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 324.254 for non-deuterated; +4 Da shift for -d4).

- FTIR : Amide C=O stretch (~1650 cm⁻¹) and NH/ND vibrations (~3300 cm⁻¹ for NH vs. ~2500 cm⁻¹ for ND) .

Q. 1.3. What are the stability and storage conditions for this compound?

Stability studies indicate degradation <2% over 5 years when stored at -20°C in airtight, light-protected containers. Degradation products include hydrolyzed acetamide (4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetic acid) and ethylenediamine derivatives, detectable via LC-MS .

Advanced Research Questions

Q. 2.1. How does deuteration affect the compound’s pharmacokinetic properties in receptor-binding studies?

Deuteration alters hydrogen-bonding dynamics and metabolic stability. For example, in GPCR binding assays (e.g., α₂-adrenergic receptors), -d4 shows a 15-20% reduction in binding affinity (Ki = 8.2 nM vs. 6.7 nM for non-deuterated), likely due to isotopic effects on NH···π interactions. However, metabolic half-life increases by ~30% in hepatic microsomes due to reduced CYP450-mediated N-dealkylation .

Q. 2.2. What analytical challenges arise in quantifying trace impurities in deuterated batches?

Key challenges include:

- Co-elution of deuterated/non-deuterated species : Resolved via UPLC with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in acetonitrile/water gradient.

- Isotopic cross-talk in MS : Minimized using high-resolution Q-TOF with isotopic pattern deconvolution.

- Impurity profiling : Major impurities include residual non-deuterated amine (≤0.5%) and tert-butyl oxidation byproducts (e.g., 4-hydroxy-2,6-dimethylbenzeneacetamide, ≤0.3%) .

Q. 2.3. How can computational modeling optimize deuteration sites for target engagement?

Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) predict deuteration effects on ligand-receptor complexes. For example, deuterating the aminoethyl NH₂ group reduces conformational flexibility, stabilizing the acetamide carbonyl orientation in the receptor’s hydrophobic pocket (RMSD <1.2 Å vs. 1.8 Å for non-deuterated). This aligns with experimental ΔG binding energy calculations (MM-PBSA) .

Q. 2.4. What contradictions exist in published data on its role as a metabolite or impurity?

Discrepancies arise in:

- Metabolite identification : Some studies classify it as a minor metabolite of xylometazoline (via N-dealkylation), while others attribute its presence to synthesis byproducts.

- Regulatory thresholds : Impurity limits vary (e.g., ICH Q3A vs. EP guidelines: 0.10% vs. 0.15% for unidentified impurities) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.